

(S)-2-Chloro-4-methylvaleric acid CAS number

28659-81-6

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Compound of Interest

Compound Name: (S)-2-Chloro-4-methylvaleric acid

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An In-Depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid (CAS: 28659-81-6)

Executive Summary

(S)-2-Chloro-4-methylvaleric acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its importance lies in its role as a key building block, or synthon, for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C-2 position makes it a valuable precursor for creating enantiomerically pure drugs, where specific stereoisomers are responsible for the desired therapeutic activity. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, primary applications in drug development, and essential safety and handling procedures.

Introduction and Significance

(S)-2-Chloro-4-methylvaleric acid, also known as (S)-2-Chloro-4-methylpentanoic acid[1][2], is a derivative of the amino acid L-leucine. Its structure incorporates a chlorine atom at the alpha-position to the carboxyl group, a critical functional handle for nucleophilic substitution reactions. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center, which is paramount for its utility in stereoselective synthesis.

The primary driver for the industrial and research interest in this compound is its application as a key intermediate in the synthesis of pharmaceuticals[3]. Chiral molecules are fundamental to modern drug discovery, as different enantiomers of a drug can have vastly different

pharmacological and toxicological profiles. The use of pre-defined chiral building blocks like **(S)-2-Chloro-4-methylvaleric acid** is a cornerstone of efficient and economically viable asymmetric synthesis, ensuring the final API is produced with high enantiomeric purity. The presence of chlorine in pharmaceutical compounds is a well-established strategy to modulate factors like lipophilicity, metabolic stability, and binding affinity[4][5].

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.

Property	Value	Source(s)
CAS Number	28659-81-6	[1][2][6]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1][2][6]
Molecular Weight	150.60 g/mol	[1][2]
IUPAC Name	(2S)-2-chloro-4-methylpentanoic acid	[1][2]
Appearance	Colorless to light yellow clear liquid	
Density	~1.1 g/cm ³	[6][7]
Boiling Point	228 °C at 760 mmHg	[6][7]
Flash Point	91.7 °C	[6][7]
Refractive Index	~1.451	[6][7]
Solubility	Soluble in organic solvents such as dichloromethane, THF, and methanol.	Inferred from standard organic chemistry principles.
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 10.8 (s, 1H, COOH), 4.35 (t, 1H, CHCl), 1.88 (m, 2H, CH ₂), 0.95-0.98 (dd, 6H, 2xCH ₃)	[8]

Synthesis and Stereochemical Control

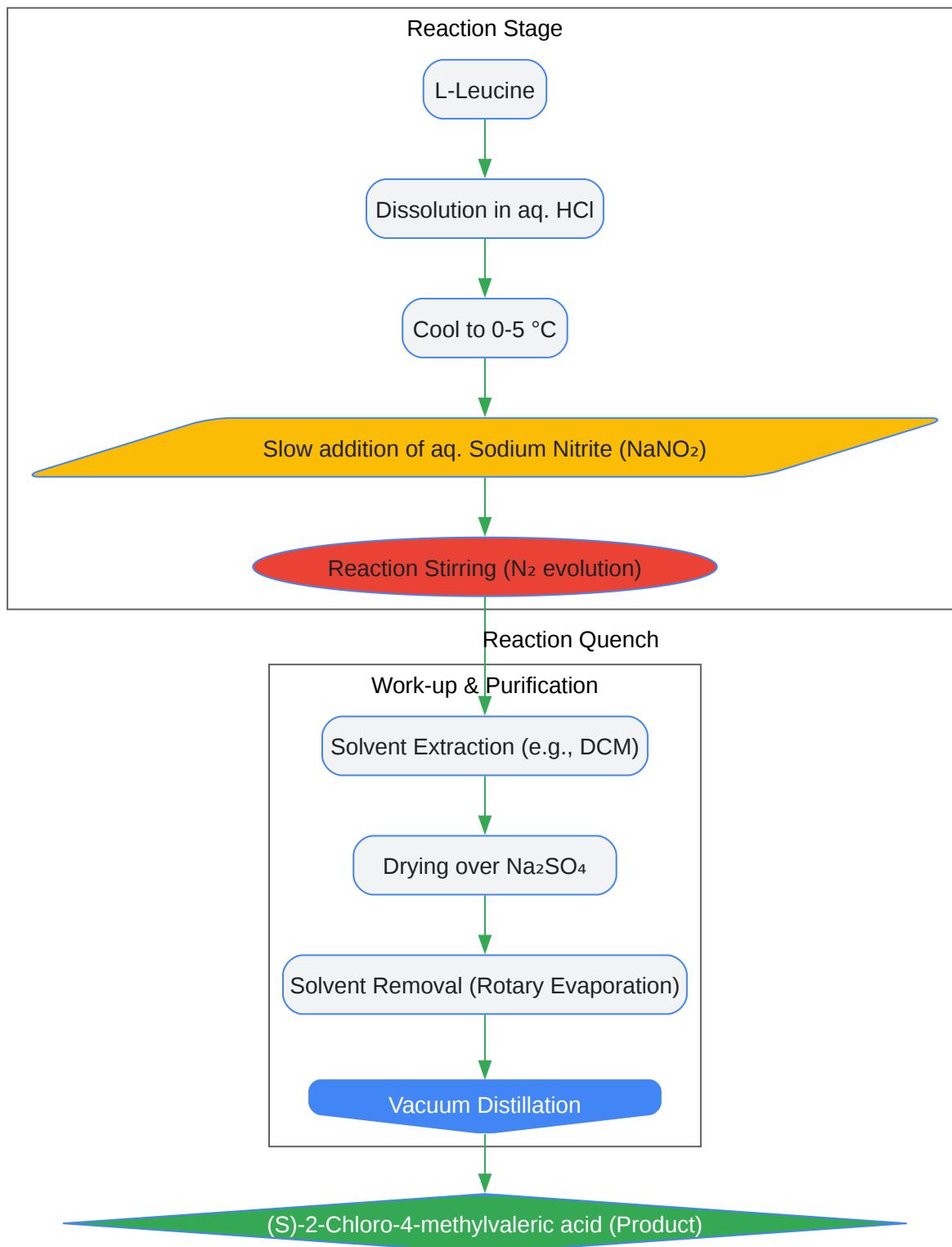
The synthesis of **(S)-2-Chloro-4-methylvaleric acid** with high enantiomeric purity is critical. A common and effective strategy is to start from a readily available, inexpensive chiral precursor, such as a natural amino acid.

Rationale for Synthetic Route Selection

The most logical and field-proven approach for synthesizing this compound is the stereospecific diazotization of L-leucine. This method is advantageous for several key reasons:

- Chiral Pool Starting Material: L-leucine is a naturally occurring, enantiomerically pure, and cost-effective starting material.
- Stereochemical Retention: The reaction of α -amino acids with nitrous acid in the presence of hydrochloric acid is known to proceed with retention of configuration at the α -carbon. This mechanism ensures the desired (S)-stereochemistry of the product directly from the (S)-stereochemistry of L-leucine.
- Direct Conversion: This one-step conversion is efficient and avoids complex protection-deprotection sequences or the use of expensive chiral catalysts.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **(S)-2-Chloro-4-methylvaleric acid**.

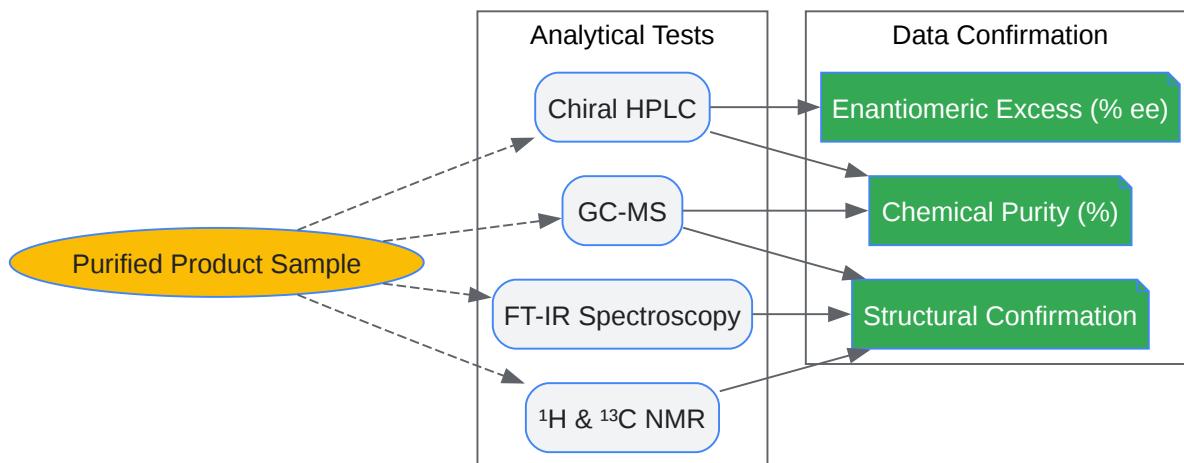
Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add L-leucine (1.0 eq). Add 6M Hydrochloric Acid (approx. 5.0 eq) and stir until all solids are dissolved.
- **Cooling:** Immerse the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C.
- **Diazotization:** Prepare a solution of sodium nitrite (NaNO_2 , 1.5 eq) in deionized water. Add this solution dropwise via the dropping funnel to the stirred L-leucine solution, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of nitrogen gas will be observed.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until gas evolution ceases.
- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
- **Washing & Drying:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate[9].
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product[10].

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the synthesized compound.



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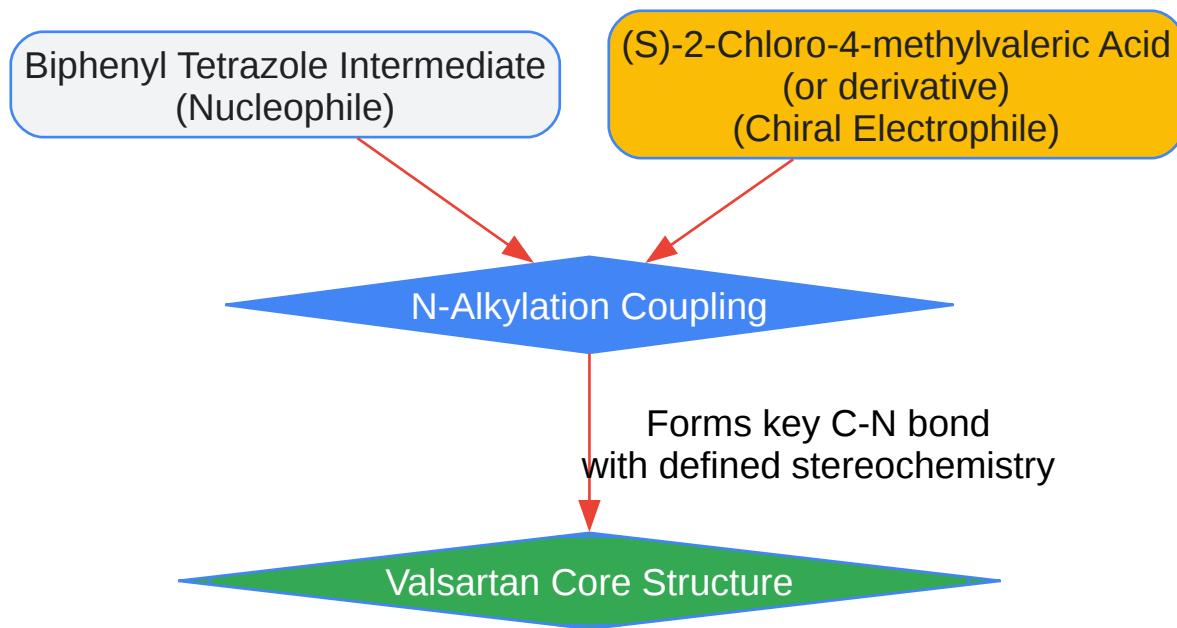
Caption: A standard workflow for the analytical characterization of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The proton NMR should show a characteristic triplet for the proton at the C-2 position (α -proton) around 4.35 ppm[8].
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z of 150.6) and provides an assessment of chemical purity by detecting volatile impurities[9].
- Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to determine the enantiomeric purity (enantiomeric excess, % ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification[11]. A high % ee (>98%) is typically required for pharmaceutical applications.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, such as the broad O-H stretch of the carboxylic acid ($\sim 3000 \text{ cm}^{-1}$) and the C=O stretch ($\sim 1715 \text{ cm}^{-1}$).

Applications in Drug Development

The primary and most well-documented application of **(S)-2-Chloro-4-methylvaleric acid** and its derivatives is in the synthesis of Valsartan[12][13]. Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure[12][13].

In the synthesis of Valsartan, the (S)-valine moiety is essential for the drug's binding to the AT1 receptor. The synthetic route often involves the N-alkylation of an L-valine ester derivative with a brominated biphenyl intermediate. While some routes use L-valine ester directly, related chiral synthons like **(S)-2-Chloro-4-methylvaleric acid** can serve as potent electrophilic building blocks for constructing the C-N bond under different reaction conditions, offering flexibility in process development.



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Caption: Role of the chiral valeric acid moiety in the synthesis of Valsartan.

Safety, Handling, and Storage

(S)-2-Chloro-4-methylvaleric acid is a corrosive and irritating chemical that requires careful handling.

- GHS Hazard Classification:

- H315: Causes skin irritation[\[1\]](#).
- H319: Causes serious eye irritation[\[1\]](#).
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[\[14\]](#)[\[15\]](#)[\[16\]](#).
- Handling Precautions: Avoid breathing vapors or mist. Do not allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling[\[14\]](#)[\[15\]](#).
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated corrosives area, away from incompatible materials such as strong bases and strong oxidizing agents[\[14\]](#).
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of contents/container to an approved waste disposal plant[\[15\]](#)[\[16\]](#).

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